molecular formula C13H13NO3 B3849367 methyl (2Z,4E)-2-acetyl-5-pyridin-3-ylpenta-2,4-dienoate

methyl (2Z,4E)-2-acetyl-5-pyridin-3-ylpenta-2,4-dienoate

Cat. No.: B3849367
M. Wt: 231.25 g/mol
InChI Key: FUWMLYMVEALWHY-FMVMLBDOSA-N
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Description

Methyl (2Z,4E)-2-acetyl-5-pyridin-3-ylpenta-2,4-dienoate is a multi-substituted conjugated diene Conjugated dienes are compounds with alternating double and single bonds, which confer unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,4E)-2-acetyl-5-pyridin-3-ylpenta-2,4-dienoate can be achieved through a stereoselective one-pot synthesis. This method involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of sodium hydroxide as a base in dimethyl sulfoxide (DMSO). The reaction proceeds through a cascade mechanism involving the addition of ketene dithioacetal to the ketone, elimination of a methylthiolate anion, intramolecular cyclization, and ring opening by readdition of the methylthiolate anion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,4E)-2-acetyl-5-pyridin-3-ylpenta-2,4-dienoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds to single bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alkanes or alcohols.

Scientific Research Applications

Methyl (2Z,4E)-2-acetyl-5-pyridin-3-ylpenta-2,4-dienoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl (2Z,4E)-2-acetyl-5-pyridin-3-ylpenta-2,4-dienoate involves its interaction with molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in various chemical reactions, influencing biological pathways and molecular targets. For example, it may interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Properties

IUPAC Name

methyl (2Z,4E)-2-acetyl-5-pyridin-3-ylpenta-2,4-dienoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3/c1-10(15)12(13(16)17-2)7-3-5-11-6-4-8-14-9-11/h3-9H,1-2H3/b5-3+,12-7-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUWMLYMVEALWHY-FMVMLBDOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC=CC1=CN=CC=C1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C(=C/C=C/C1=CN=CC=C1)/C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2Z,4E)-2-acetyl-5-pyridin-3-ylpenta-2,4-dienoate
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methyl (2Z,4E)-2-acetyl-5-pyridin-3-ylpenta-2,4-dienoate

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